molecular formula C18H26N2O5 B2594476 Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate CAS No. 1009688-13-4

Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B2594476
CAS No.: 1009688-13-4
M. Wt: 350.415
InChI Key: ANEIIFAVRMNQJU-UHFFFAOYSA-N
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Description

Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate is a synthetic organic compound with the molecular formula C18H26N2O5 It is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.

    Introduction of the 2,3-Dimethoxybenzyl Group: The piperazine intermediate is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.

    Acetylation: The final step involves the acetylation of the piperazine derivative with propyl acetate in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetate groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl or acetate derivatives.

Scientific Research Applications

Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propyl [1-(2,3-dimethoxyphenyl)-3-oxopiperazin-2-yl]acetate
  • Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperidin-2-yl]acetate
  • Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]propanoate

Uniqueness

Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate is unique due to its specific substitution pattern on the piperazine ring and the presence of both benzyl and acetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

propyl 2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-4-10-25-16(21)11-14-18(22)19-8-9-20(14)12-13-6-5-7-15(23-2)17(13)24-3/h5-7,14H,4,8-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEIIFAVRMNQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1C(=O)NCCN1CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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